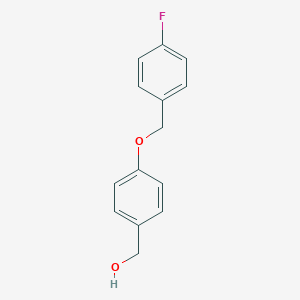

4-(4-Fluorobenciloxi)alcohol bencílico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Applications

1. Organic Synthesis

- Building Block : 4-(4-Fluorobenzyloxy)benzyl alcohol is widely used as a key intermediate in the synthesis of complex organic molecules. Its structure allows for various transformations, making it valuable in the development of pharmaceuticals and specialty chemicals .

- Reactivity : The presence of the fluorine atom enhances its reactivity, particularly in nucleophilic substitution reactions, where it can be modified to create derivatives with varied biological activities.

2. Chemical Reactions

- Oxidation and Reduction : The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols. These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Biological Applications

1. Medicinal Chemistry

- Therapeutic Potential : Research indicates that 4-(4-Fluorobenzyloxy)benzyl alcohol may possess therapeutic properties, particularly in modulating enzyme activity related to drug metabolism. Its interactions with cytochrome P450 isoforms have been studied for implications in pharmacokinetics .

2. Neuroprotective Effects

- Case Study : A study involving animal models of neurodegeneration demonstrated that treatment with this compound resulted in reduced neuronal death and improved cognitive function, suggesting its potential application in treating neurodegenerative diseases like Alzheimer's.

3. Antitumor Activity

- In Vitro Studies : Preliminary cytotoxicity assays have shown that 4-(4-Fluorobenzyloxy)benzyl alcohol exhibits selective toxicity against various cancer cell lines, notably breast and colon cancer cells. This highlights its potential as a lead compound in anticancer drug development .

Industrial Applications

1. Specialty Chemicals Production

- The compound is utilized in the production of specialty chemicals due to its unique chemical structure and properties, which allow for the synthesis of diverse chemical entities tailored for specific industrial applications .

Research Findings

The biological activities of 4-(4-Fluorobenzyloxy)benzyl alcohol have been documented in several studies:

- Antioxidant Activity : Compounds similar to this one have shown significant antioxidant properties, which may extend to 4-(4-Fluorobenzyloxy)benzyl alcohol, warranting further exploration .

- Vasodilative Effects : A series of compounds synthesized from this alcohol exhibited potent vasodilative effects in isolated rat mesenteric arterial rings, indicating potential applications in cardiovascular research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzyloxy)benzyl alcohol typically involves the reaction of 4-fluorobenzyl chloride with 4-hydroxybenzyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 4-(4-Fluorobenzyloxy)benzyl alcohol are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Fluorobenzyloxy)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.

Substitution: SOCl2, PBr3, in the presence of a base or catalyst.

Major Products Formed

Mecanismo De Acción

The mechanism of action of 4-(4-Fluorobenzyloxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways . Its fluorinated benzyl group can enhance binding affinity and specificity towards certain biological targets, making it a valuable tool in biochemical research .

Comparación Con Compuestos Similares

Similar Compounds

4-Fluorobenzyl alcohol: Similar structure but lacks the benzyloxy group.

4-Chlorobenzyl alcohol: Contains a chlorine atom instead of a fluorine atom.

4-Methoxybenzyl alcohol: Contains a methoxy group instead of a fluorobenzyloxy group.

Uniqueness

4-(4-Fluorobenzyloxy)benzyl alcohol is unique due to its specific combination of a fluorine atom and a benzyloxy group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and binding affinity in various applications, making it a valuable compound in research and industry .

Actividad Biológica

4-(4-Fluorobenzyloxy)benzyl alcohol is a synthetic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. Its unique structural properties, characterized by the presence of a fluorine atom and a benzyloxy group, contribute to its biological activity and potential therapeutic applications.

This compound is classified as an aromatic alcohol, with the molecular formula and a molecular weight of approximately 220.23 g/mol. The presence of the fluorine atom enhances its lipophilicity, which can influence its interaction with biological targets.

The biological activity of 4-(4-Fluorobenzyloxy)benzyl alcohol primarily involves its role as a substrate or inhibitor in enzymatic reactions. It interacts with various enzymes, modulating their activity and influencing metabolic pathways. The compound has shown potential as an inhibitor for specific enzymes, such as tyrosinase, which is crucial in melanin biosynthesis.

Biological Activity Overview

Research indicates that 4-(4-Fluorobenzyloxy)benzyl alcohol exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties, potentially acting against certain bacterial strains.

- Enzyme Inhibition : It has been reported to inhibit tyrosinase, an enzyme involved in melanin production, making it a candidate for skin-whitening agents in cosmetic formulations .

- Cell Proliferation : In vitro studies have demonstrated its effects on cell proliferation, indicating potential applications in cancer research .

Table 1: Summary of Biological Activities

Case Study: Tyrosinase Inhibition

Recent studies have focused on the compound's ability to inhibit tyrosinase. For instance, one study reported that derivatives of 4-(4-Fluorobenzyloxy)benzyl alcohol demonstrated competitive inhibition with IC50 values ranging from low micromolar concentrations. This suggests that modifications to the molecular structure can enhance binding affinity and inhibitory potency against tyrosinase .

Case Study: Antimicrobial Properties

Another investigation evaluated the antimicrobial efficacy of 4-(4-Fluorobenzyloxy)benzyl alcohol against various bacterial strains. The results indicated significant inhibitory action, suggesting its potential as a lead compound for developing new antimicrobial agents.

Comparison with Related Compounds

4-(4-Fluorobenzyloxy)benzyl alcohol can be compared to similar compounds like 4-fluorobenzyl alcohol and 4-chlorobenzyl alcohol. The unique combination of the fluorine atom and benzyloxy group in this compound provides distinct chemical properties that enhance its biological activity compared to its analogs.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-(4-Fluorobenzyloxy)benzyl alcohol | Fluorine + benzyloxy group | Antimicrobial, enzyme inhibition |

| 4-Fluorobenzyl alcohol | Fluorine only | Lower enzyme inhibition |

| 4-Chlorobenzyl alcohol | Chlorine instead of fluorine | Varies based on substitution |

Propiedades

IUPAC Name |

[4-[(4-fluorophenyl)methoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWSEJASZBRBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371964 | |

| Record name | {4-[(4-Fluorophenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117113-98-1 | |

| Record name | 4-[(4-Fluorophenyl)methoxy]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117113-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(4-Fluorophenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.